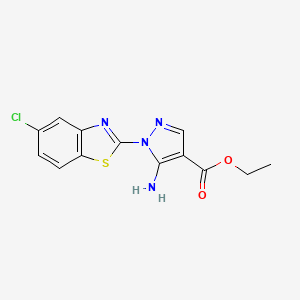

ethyl 5-amino-1-(5-chloro-1,3-benzothiazol-2-yl)-1H-pyrazole-4-carboxylate

Description

Le 5-amino-1-(5-chloro-1,3-benzothiazol-2-yl)-1H-pyrazole-4-carboxylate d'éthyle est un composé organique synthétique qui appartient à la classe des dérivés de benzothiazole.

Propriétés

Formule moléculaire |

C13H11ClN4O2S |

|---|---|

Poids moléculaire |

322.77 g/mol |

Nom IUPAC |

ethyl 5-amino-1-(5-chloro-1,3-benzothiazol-2-yl)pyrazole-4-carboxylate |

InChI |

InChI=1S/C13H11ClN4O2S/c1-2-20-12(19)8-6-16-18(11(8)15)13-17-9-5-7(14)3-4-10(9)21-13/h3-6H,2,15H2,1H3 |

Clé InChI |

LIMKOLOMHQEYNR-UHFFFAOYSA-N |

SMILES canonique |

CCOC(=O)C1=C(N(N=C1)C2=NC3=C(S2)C=CC(=C3)Cl)N |

Origine du produit |

United States |

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du 5-amino-1-(5-chloro-1,3-benzothiazol-2-yl)-1H-pyrazole-4-carboxylate d'éthyle implique généralement les étapes suivantes :

Formation du noyau de benzothiazole : Le noyau de benzothiazole peut être synthétisé par cyclisation du 2-aminothiophénol avec de l'acide chloroacétique en milieu acide.

Introduction de l'atome de chlore : La chloration du noyau de benzothiazole est réalisée à l'aide de chlorure de thionyle ou de pentachlorure de phosphore.

Formation du cycle pyrazole : Le cycle pyrazole est formé par réaction de l'hydrate d'hydrazine avec l'acétoacétate d'éthyle, suivie d'une cyclisation.

Réaction de couplage : La dernière étape consiste à coupler le benzothiazole chloré avec le dérivé pyrazole en présence d'une base telle que le carbonate de potassium.

Méthodes de production industrielle

Les méthodes de production industrielle de ce composé peuvent impliquer des voies de synthèse similaires, mais elles sont optimisées pour une production à grande échelle. Cela comprend l'utilisation de réacteurs à flux continu, de synthèses automatisées et de techniques de purification pour garantir un rendement et une pureté élevés.

Analyse Des Réactions Chimiques

Applications de recherche scientifique

Chimie médicinale : Il a montré des promesses en tant qu'agent antimicrobien, anticancéreux et anti-inflammatoire.

Agriculture : Il peut être utilisé comme pesticide ou herbicide en raison de son activité biologique contre divers parasites et mauvaises herbes.

Science des matériaux : Le composé peut être utilisé dans la synthèse de matériaux avancés, tels que les semi-conducteurs organiques et les diodes électroluminescentes (DEL).

Mécanisme d'action

Le mécanisme d'action du 5-amino-1-(5-chloro-1,3-benzothiazol-2-yl)-1H-pyrazole-4-carboxylate d'éthyle implique son interaction avec des cibles moléculaires et des voies spécifiques :

Activité antimicrobienne : Le composé inhibe la croissance des bactéries et des champignons en interférant avec la synthèse de leur paroi cellulaire et leurs voies métaboliques.

Activité anticancéreuse : Il induit l'apoptose dans les cellules cancéreuses en ciblant des voies de signalisation et des enzymes spécifiques impliquées dans la prolifération et la survie cellulaires.

Activité anti-inflammatoire : Le composé réduit l'inflammation en inhibant la production de cytokines et d'enzymes pro-inflammatoires telles que la cyclooxygénase (COX).

Applications De Recherche Scientifique

Medicinal Chemistry: It has shown promise as an antimicrobial, anticancer, and anti-inflammatory agent.

Agriculture: It can be used as a pesticide or herbicide due to its biological activity against various pests and weeds.

Materials Science: The compound can be used in the synthesis of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mécanisme D'action

The mechanism of action of ethyl 5-amino-1-(5-chloro-1,3-benzothiazol-2-yl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets and pathways:

Antimicrobial Activity: The compound inhibits the growth of bacteria and fungi by interfering with their cell wall synthesis and metabolic pathways.

Anticancer Activity: It induces apoptosis in cancer cells by targeting specific signaling pathways and enzymes involved in cell proliferation and survival.

Anti-inflammatory Activity: The compound reduces inflammation by inhibiting the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX).

Comparaison Avec Des Composés Similaires

Le 5-amino-1-(5-chloro-1,3-benzothiazol-2-yl)-1H-pyrazole-4-carboxylate d'éthyle peut être comparé à d'autres dérivés de benzothiazole :

5-amino-1-(5-bromo-1,3-benzothiazol-2-yl)-1H-pyrazole-4-carboxylate d'éthyle : Structure similaire, mais avec un atome de brome au lieu de chlore, ce qui peut modifier son activité biologique et sa réactivité.

5-amino-1-(5-méthyl-1,3-benzothiazol-2-yl)-1H-pyrazole-4-carboxylate d'éthyle : Contient un groupe méthyle au lieu de chlore, ce qui peut affecter sa solubilité et ses propriétés pharmacocinétiques.

La particularité du 5-amino-1-(5-chloro-1,3-benzothiazol-2-yl)-1H-pyrazole-4-carboxylate d'éthyle réside dans son motif de substitution spécifique, qui confère des activités biologiques et une réactivité chimique distinctes par rapport à d'autres composés similaires.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.